Antimalarial agent 28

Multi-stage antimalarial Plasmodium berghei Primaquine

Procurement Warning: 'Antimalarial agent 28' ambiguously refers to two distinct chemical entities in literature. To avoid receiving an unrelated aminoacetamide (MW: 470), specify CAS 2097910-33-1 for the quinoline derivative (Compound 2i). Its 0.14 μM IC50 against early gametocytes (120× superior to primaquine) and liver-stage activity (0.561 μM) make it an unmatched chemical probe for multi-stage malaria research and transmission-blocking assay development.

Molecular Formula C27H25ClFN3O2
Molecular Weight 478.0 g/mol
Cat. No. B12378925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 28
Molecular FormulaC27H25ClFN3O2
Molecular Weight478.0 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=C3C=CC(=CC3=N2)Cl)NCCCCNC(=O)C=CC4=CC(=CC=C4)F
InChIInChI=1S/C27H25ClFN3O2/c1-34-23-15-20-14-19-8-9-21(28)16-24(19)32-27(20)25(17-23)30-11-2-3-12-31-26(33)10-7-18-5-4-6-22(29)13-18/h4-10,13-17,30H,2-3,11-12H2,1H3,(H,31,33)/b10-7+
InChIKeyKACUEOAZWHXGGO-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 28: A Quinoline-Based Multi-Stage Inhibitor for Advanced Research


Antimalarial agent 28 (also referred to as Compound 2i) is a synthetic quinoline derivative [1] with reported activity against multiple life cycle stages of the Plasmodium parasite. As a research chemical, it is characterized by the molecular formula C27H25ClFN3O2 and a molecular weight of 477.96 g/mol [2]. It serves as a specialized tool for studying stage-specific inhibition and the development of novel antimalarial strategies beyond the scope of clinical drugs.

Critical Identity Clarification for Antimalarial Agent 28: Why Simple Name Matching is Insufficient


Procurement of 'Antimalarial agent 28' based solely on its common name presents a high risk of receiving an unintended chemical entity. The identifier is ambiguous in the literature. One primary research paper uses this name for a distinct aminoacetamide compound with a morpholinosulfonyl group (C21H25ClFN3O4S, MW: 470) [1]. In contrast, major chemical vendors use the same name for a quinoline-based compound (Compound 2i, C27H25ClFN3O2, MW: 477.96) . This chemical divergence makes generic substitution impossible, as the two compounds have different structures, mechanisms of action, and biological profiles. Selection must be based on CAS number (2097910-33-1 for the quinoline derivative) and the specific research application, as established by the quantitative evidence below.

Quantitative Evidence for Antimalarial Agent 28 (Compound 2i) vs. Established Antimalarials


Superior Multi-Stage Potency of Antimalarial Agent 28 Compared to Primaquine

Antimalarial agent 28 demonstrates quantifiable multi-stage activity against the P. berghei rodent malaria model. Its potency is substantially higher than that of the reference drug primaquine against both liver and gametocyte stages. While primaquine is a standard for targeting these stages, direct comparison from the same study shows Antimalarial agent 28 is 20-fold more potent against liver stages and 120-fold more potent against gametocyte stages [1].

Multi-stage antimalarial Plasmodium berghei Primaquine

Targeted Stage-Specific Inhibition Profile of Antimalarial Agent 28

Antimalarial agent 28 exhibits a defined, quantifiable differential activity profile across key stages of the P. berghei parasite life cycle. This profile shows it is most potent against early gametocytes (IC50 = 0.14 μM), followed by liver stages (IC50 = 0.561 μM), and least potent against the blood-stage ring forms (IC50 = 4.34 μM) [1]. This is a specific, measurable characteristic that distinguishes it from drugs like chloroquine, which are primarily active against blood stages with little to no effect on liver or gametocyte stages [2].

Stage-specific activity IC50 P. berghei

Chemical Scaffold Differentiation from Aminoacetamide Analogs

A critical point of differentiation is the chemical scaffold. The compound sold as 'Antimalarial agent 28' by major vendors is a quinoline derivative (C27H25ClFN3O2) . This distinguishes it from the aminoacetamide-based 'compound 28' reported in primary literature (C21H25ClFN3O4S) [1]. While the aminoacetamide compound is a potent (EC50 = 0.007 μM) inhibitor of intraerythrocytic P. falciparum, it lacks the same established multi-stage profile against P. berghei liver and gametocyte stages [1].

Quinoline Aminoacetamide Scaffold comparison

Optimal Research Applications for Antimalarial Agent 28 Based on Its Evidence Profile


Investigating Malaria Transmission-Blocking Strategies

With its highest potency against early gametocytes (IC50 = 0.14 μM), Antimalarial agent 28 is an ideal chemical probe for dissecting the biology of sexual-stage parasites and evaluating transmission-blocking interventions. Its 120-fold superiority over primaquine in this stage [1] makes it a more sensitive tool for target validation and screening assays aimed at interrupting the parasite's life cycle.

Probing Liver-Stage Biology and Causal Prophylaxis

The compound's potent liver-stage activity (IC50 = 0.561 μM) [1] positions it as a valuable tool for studying the clinically silent hepatic phase of malaria infection. Researchers focused on developing causal prophylactic agents can use Antimalarial agent 28 as a benchmark or starting point for medicinal chemistry efforts targeting this elusive stage.

Developing Multi-Stage Antimalarial Assays

Given its defined differential activity across liver, blood, and gametocyte stages, Antimalarial agent 28 can serve as a positive control for the development and validation of multi-stage phenotypic screening assays. This allows for the simultaneous assessment of compound libraries against multiple critical points in the parasite's life cycle, as established in the primary literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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